molecular formula C11H16N2 B6229673 [1-(pyridin-2-yl)cyclopentyl]methanamine CAS No. 1176042-23-1

[1-(pyridin-2-yl)cyclopentyl]methanamine

Cat. No.: B6229673
CAS No.: 1176042-23-1
M. Wt: 176.3
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Description

[1-(pyridin-2-yl)cyclopentyl]methanamine is a chemical compound with the molecular formula C11H16N2. It has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a cyclopentyl group attached to a methanamine moiety, with a pyridine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(pyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmagnesium bromide with 2-bromopyridine, followed by reductive amination with formaldehyde and ammonia. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(pyridin-2-yl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of cyclopentylmethanamine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

[1-(pyridin-2-yl)cyclopentyl]methanamine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of [1-(pyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially affecting receptors and enzymes involved in neurotransmission. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of dopamine and serotonin pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1-(pyridin-3-yl)cyclopentyl]methanamine
  • [1-(pyridin-4-yl)cyclopentyl]methanamine
  • [1-(pyridin-2-yl)cyclohexyl]methanamine

Uniqueness

[1-(pyridin-2-yl)cyclopentyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position on the pyridine ring and the presence of the cyclopentyl group contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

1176042-23-1

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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